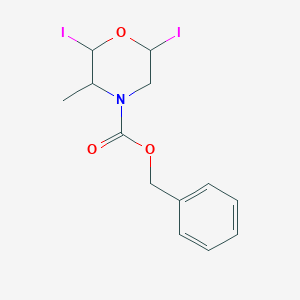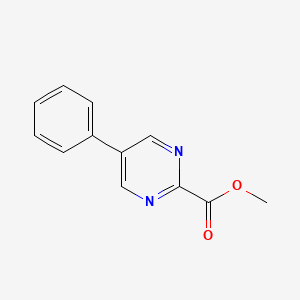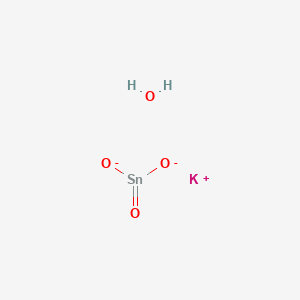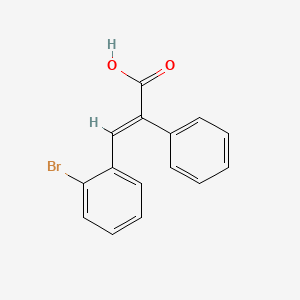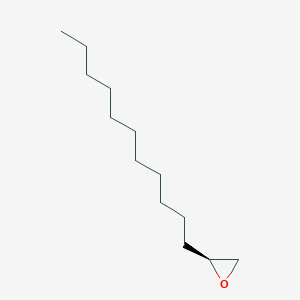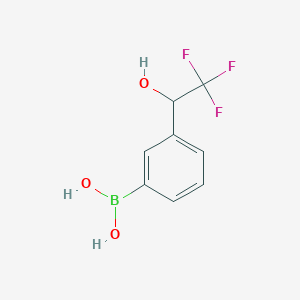
(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a phenyl ring bonded to a boronic acid moiety. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid typically involves the reaction of 3-bromo-2,2,2-trifluoroethanol with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction proceeds through a Suzuki-Miyaura cross-coupling mechanism, resulting in the formation of the desired boronic acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays. Its ability to form reversible covalent bonds with diols makes it useful in the detection and quantification of biomolecules .
Medicine: In medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and bacterial infections. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .
Industry: Industrially, the compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance and durability .
Mecanismo De Acción
The mechanism of action of (3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo nucleophilic attack, leading to the formation of boronate esters. The trifluoromethyl group enhances the compound’s reactivity and stability, making it an effective reagent in various chemical and biological processes .
Comparación Con Compuestos Similares
- 3-(Trifluoromethyl)phenylboronic acid
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
- 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
Comparison: Compared to similar compounds, (3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid is unique due to the presence of both a trifluoromethyl group and a hydroxyethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile reagent in various applications .
Propiedades
Fórmula molecular |
C8H8BF3O3 |
|---|---|
Peso molecular |
219.96 g/mol |
Nombre IUPAC |
[3-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)7(13)5-2-1-3-6(4-5)9(14)15/h1-4,7,13-15H |
Clave InChI |
GXTDCAKUMIUGRZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C(C(F)(F)F)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)

![6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13127784.png)



